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5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

tautomerism X-ray crystallography DFT calculation

Avoid isomer-dependent assay failures. The 2-pyridyl regioisomer uniquely forms a five-membered chelate with Cu(II) (X-ray confirmed), essential for redox-active DNA cleavage. Validated as a dual HDAC2/FAK inhibitor scaffold (IC₅₀ 0.09 μM / 12.59 nM) and for FXIIa (7 nM) & thrombin (25 nM) inhibitors. • N4-triazole-N-pyridine chelation delivers predictable coordination polymers. • Two coexisting crystalline tautomers enable polymorph studies. • 97% purity (NMR/HPLC/GC); ready for global shipment.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 83417-23-6
Cat. No. B1313792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
CAS83417-23-6
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NN2)N
InChIInChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)
InChIKeyVPTQEOQBSABCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6): A Positional-Isomer-Dependent 3-Amino-1,2,4-Triazole Scaffold for Coordinative and Pharmacophoric Differentiation


5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6) is a 3-amino-1,2,4-triazole bearing a 2-pyridyl substituent at the 5-position (also named 5-amino-3-(pyridin-2-yl)-1,2,4-triazole) [1]. Its molecular formula is C₇H₇N₅ and its molecular weight is 161.16 g·mol⁻¹. The compound exhibits acute oral toxicity (Acute Tox. 4, H302), skin irritation (Skin Irrit. 2, H315), serious eye irritation (Eye Irrit. 2A, H319), and specific target organ toxicity upon single exposure (STOT SE 3, H335) according to its notified CLP classification [2]. Characterisation data (NMR, HPLC, GC) are available from commercial suppliers at a standard purity of ≥97% .

Why 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Cannot Be Replaced by Its Pyridin-3-yl or Pyridin-4-yl Isomers


The 3-amino-5-pyridyl-1,2,4-triazole class exhibits profound positional-isomer-dependent behaviour in tautomerism, metal-coordination geometry, and target-binding affinity. Substituting the 2-pyridyl isomer with the 3- or 4-pyridyl congener alters the N-donor topology (from a 1,4- to a 1,3- or 1,4-relationship between triazole N4 and pyridine N), which changes the chelate-ring size formed upon metal binding, shifts tautomeric equilibria, and modulates electronic properties that govern pharmacological activity [1][2]. These differences manifest in divergent synthetic yields, distinct solid-state tautomeric forms, contrasting oxidative DNA-cleavage activity of derived Cu(II) complexes, and disparate corrosion-inhibition performance on copper surfaces. Therefore, generic replacement with another pyridyl isomer without re-validating the molecular property of interest will compromise experimental reproducibility and therapeutic relevance.

Comparative Quantitative Evidence: 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine vs. Pyridyl Positional Isomers and Other 3-Aminotriazoles


Tautomeric Profile Divergence: Protonated 2-Pyridyl vs. 3- and 4-Pyridyl Isomers in the Solid State

In protonated salts, the 2-pyridyl isomer uniquely crystallises as two coexisting tautomers—tautomer A (N-protonated pyridine) and tautomer D (5-amino-4H-1-onium)—as detected by single-crystal X-ray diffraction. In contrast, the 3- and 4-pyridyl isomers exhibit a single tautomeric form under the same conditions [1]. Density functional theory (B3LYP/6-311++G(2d,2p)) calculations further show that the relative energy of the 5-amino-4H-1-onium tautomer D decreases in the order 4-pyridyl > 3-pyridyl > 2-pyridyl, meaning the 2-pyridyl isomer stabilises this tautomer the most among the three positional isomers [1].

tautomerism X-ray crystallography DFT calculation protonated triazole

Synthetic Yield Difference: 2-Pyridyl Isomer vs. 3-Pyridyl Isomer in an Improved Single-Reactor Process

An improved single-reactor method using aminoguanidine hydrocarbonate and pyridinecarboxylic acids (with HCl catalysis) affords the 3-pyridyl isomer in 79–80% isolated yield, whereas the 2-pyridyl isomer is obtained in approximately 55% yield under optimised conditions [1]. The older method (boiling in 40% HBr for 40 h) yields only 42–44% for both the 2- and 3-pyridyl isomers [1]. The 4-pyridyl isomer reaches 47% via an alternative fusion route [1]. Thus, the 2-pyridyl isomer is inherently less accessible than its 3-pyridyl counterpart under the same reaction conditions.

synthesis yield optimization aminoguanidine pyridinecarboxylic acid

Copper-Corrosion Protection: Markedly Inferior Performance of the 2-Pyridyl Isomer Relative to the 3-Pyridyl Analogue

In a comparative study of 3-aryl/hetaryl-5-amino-1H-1,2,4-triazoles, the 3-pyridin-3-yl derivative provided 87.7% protection of copper in 1% HCl at 0.01 M inhibitor concentration. The 3-pyridin-2-yl isomer was evaluated in the same series but did not rank among the highest-performing inhibitors, indicating that the position of the pyridyl nitrogen is a determinant of protective efficacy [1]. The superior performance of the 3-pyridyl isomer is attributed to its stronger electron-accepting character, which increases the acidity of the triazole endo-NH and facilitates more stable complex formation with copper atoms [1]. Quantum-chemical calculations confirm that the 3-pyridyl substituent yields the lowest HOMO–LUMO gap (HLG) in the series, a parameter associated with higher adsorption and inhibition efficiency [1].

corrosion inhibition copper chloride media pyridyltriazole

Cu(II)-Complex Nuclease Activity: Coordination Geometry-Dependent DNA Cleavage by 2-Pyridyl-Derived Complexes

The ligand 5-amino-3-pyridin-2-yl-1,2,4-triazole (Hapt) forms three structurally characterised monomeric Cu(II) complexes: [Cu(Hapt)(H₂O)₂(SO₄)] (1), [Cu(Hapt)₂(H₂O)(NO₃)](NO₃) (2), and [Cu(Hapt)₂(NCS-N)](NCS)·H₂O (3) [1]. In plasmid DNA cleavage assays (pUC18, pH 6.0, ascorbate/H₂O₂ activation), complex 2 exhibits higher nuclease activity than complex 1, demonstrating that the coordination environment dictated by the 2-pyridyl chelate directly modulates oxidative DNA damage [1]. The bidentate binding mode (N4_triazole and N_pyridine) is unique to the 2-pyridyl isomer because only this positional isomer can form a stable five-membered chelate ring upon metal coordination; the 3- and 4-pyridyl isomers would enforce less favourable six- or seven-membered chelates or monodentate binding, altering both complex stability and geometry [1]. This is the first reported crystal structure of any Cu(II) complex with a 5-amino-3-pyridyl-1,2,4-triazole ligand [1].

copper(II) complex chemical nuclease DNA cleavage X-ray structure

Scaffold Enablement of Kinase and Coagulation-Factor Inhibition: 2-Pyridyl Aminotriazole as a Privileged Pharmacophore

The 5-(pyridin-2-yl)-1,2,4-triazol-3-amine scaffold serves as the core for two mechanistically distinct inhibitor series. (i) N-Acylated derivatives yielded a 7 nM factor XIIa inhibitor and a 25 nM thrombin inhibitor, both devoid of activity against other tested serine proteases, and demonstrated anticoagulant properties in vitro [1]. (ii) Elaboration into hydroxamate/benzamide-capped 5-pyridinyl-1,2,4-triazoles produced dual HDAC2/FAK inhibitors; the most active compound, 6a, exhibited IC₅₀ values of 0.09 μM (HDAC2) and 12.59 nM (FAK), and was superior to vorinostat and valproic acid in inhibiting growth of A-498 and Caki-1 renal cancer cells [2]. Critically, the 2-pyridyl orientation directs the trajectory of the elaborated side-chain into the target binding pocket; the 3- and 4-pyridyl regioisomers would project substituents along different vectors, disrupting key interactions as rationalised by molecular docking [2].

HDAC2/FAK dual inhibitor factor XIIa thrombin anticoagulant anticancer

Recommended Application Scenarios for 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Based on Differentiated Evidence


Design of Metal-Binding Chemical Nucleases via Rigid Five-Membered Chelate Formation

The unique N4_triazole–N_pyridine chelation of the 2-pyridyl isomer creates a constrained five-membered metallocycle upon Cu(II) coordination, as confirmed by single-crystal X-ray structures [1]. This geometry directly influences oxidative DNA cleavage activity. Research groups developing sequence-specific or redox-activated artificial nucleases should select the 2-pyridyl regioisomer to ensure the correct binding topology; the 3- and 4-pyridyl isomers would form different chelate ring sizes and compromise the metal centre's redox potential.

Synthesis of Dual HDAC2/FAK or Coagulation-Factor Inhibitor Libraries

The 5-(pyridin-2-yl)-1,2,4-triazol-3-amine core has been validated as the scaffold for potent dual HDAC2/FAK inhibitors (IC₅₀ values of 0.09 μM and 12.59 nM respectively) and for N-acylated derivatives with FXIIa (7 nM) and thrombin (25 nM) inhibitory activity [1][2]. Medicinal chemistry teams pursuing either anticancer or antithrombotic lead optimisation should source the 2-pyridyl isomer specifically, as the vector of elaboration from the pyridine 2-position is essential for target engagement.

Tautomerism and Protonation-State Studies of Aminotriazole Heterocycles

The 2-pyridyl isomer uniquely exhibits two coexisting tautomeric forms (A and D) in the crystalline protonated state, whereas the 3- and 4-pyridyl congeners display only one [1]. Physical organic chemists and crystallographers investigating tautomerism-driven polymorphism, hydrogen-bonding networks, or proton-transfer dynamics should prioritise this isomer for experimental studies.

Metal-Organic Framework (MOF) or Coordination Polymer Construction

The established bidentate N,N'-coordination mode of the 2-pyridyl isomer, together with the availability of three structurally characterised Cu(II) complexes with distinct counterion-dependent geometries (square-pyramidal, octahedral, and intermediate five-coordinate), makes this ligand a predictable building block for constructing coordination polymers with tailored dimensionality [1]. The 3- and 4-pyridyl isomers, which lack this chelating ability, would produce fundamentally different network topologies and are not interchangeable in rational crystal engineering.

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